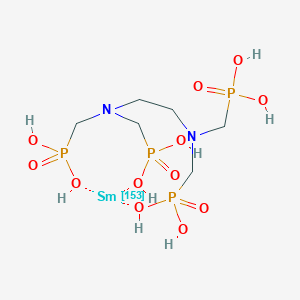![molecular formula C17H17ClN2O3S B1238990 methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-[2-[(4-chlorophenyl)thio]ethoxy]phenyl]methylideneamino]carbamic acid methyl ester is an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is synthesized and characterized for its potential as an antimicrobial agent. It's been found to exhibit antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Structural and Mechanistic Studies
- Studies on the structure of reaction products of similar compounds with nitrogen-containing binucleophilic agents reveal the formation of various derivatives, demonstrating the compound's reactivity and potential for the creation of diverse molecular structures (Kosolapova et al., 2013).
- The compound's behavior in hydrazination reactions has been studied, showing unexpected C–S bond cleavage, which led to the production of other compounds. This provides insights into its reactivity and potential applications in synthetic chemistry (Nordin et al., 2016).
Antimicrobial Properties
- The compound has been utilized in the synthesis of formazans and Mannich bases, showing moderate antimicrobial activity against bacterial and fungal strains. This indicates its potential use in developing antimicrobial agents (Sah et al., 2014).
Pharmacological Evaluation and Drug Design
- It is also involved in the synthesis and pharmacological evaluation of various compounds. Studies have shown potential antibacterial activities and moderate enzyme inhibition, suggesting its usefulness in drug design and pharmacology (Siddiqui et al., 2014).
Propriétés
Formule moléculaire |
C17H17ClN2O3S |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
methyl N-[(E)-[3-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-17(21)20-19-12-13-3-2-4-15(11-13)23-9-10-24-16-7-5-14(18)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,20,21)/b19-12+ |
Clé InChI |
NTYFSSHHVSXJGP-XDHOZWIPSA-N |
SMILES isomérique |
COC(=O)N/N=C/C1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
SMILES |
COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



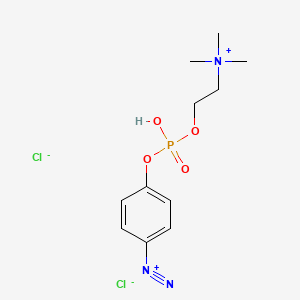
![1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol](/img/structure/B1238911.png)
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)
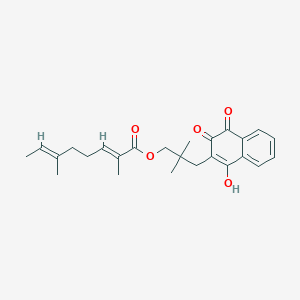
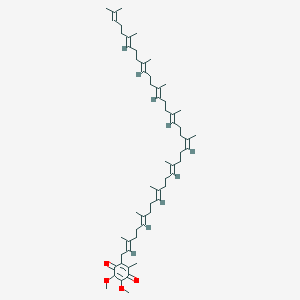
![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)
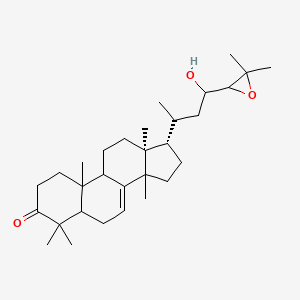
![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)
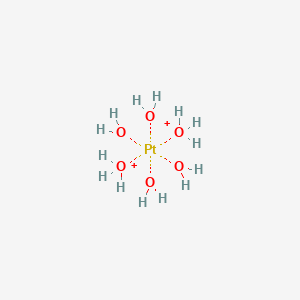
![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)
![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)
